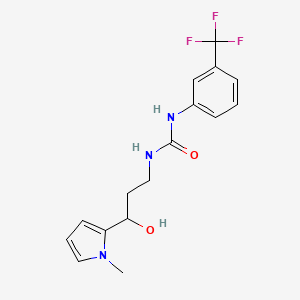

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by two distinct structural motifs:

- Aryl substituent: A 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group.

Properties

IUPAC Name |

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2/c1-22-9-3-6-13(22)14(23)7-8-20-15(24)21-12-5-2-4-11(10-12)16(17,18)19/h2-6,9-10,14,23H,7-8H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKZXMSVSXKJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrole ring and a trifluoromethyl group, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 321.32 g/mol. The structural components include:

- Pyrrole Ring : Contributes to the compound's electron-donating properties.

- Hydroxy Group : Enhances solubility and may participate in hydrogen bonding.

- Trifluoromethyl Group : Increases lipophilicity and can influence the compound's interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as α-glucosidase, which is crucial for carbohydrate metabolism. Studies have shown that similar urea derivatives exhibit significant inhibition against α-glucosidase, suggesting potential applications in managing Type II diabetes mellitus (T2DM) .

- Receptor Interaction : The compound may bind to various cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis. This interaction could be vital for therapeutic applications in cancer treatment .

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | α-glucosidase Inhibition | 4.87 | |

| 2 | HDAC Inhibition | 26 | |

| 3 | Antitumor Activity | 49.85 |

Case Studies

- Anti-Diabetic Activity : A study on diphenyl urea derivatives demonstrated that compounds with similar structural motifs exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 2.14 µM to over 100 µM. This suggests that our compound may also have significant anti-diabetic properties due to its structural similarities .

- Cancer Therapeutics : Research into HDAC inhibitors indicates that compounds like 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)phenyl urea could modulate gene expression by altering histone acetylation status, which is crucial in cancer biology . The ability to induce apoptosis in cancer cells was noted in similar compounds, indicating a promising avenue for further exploration.

Comparison with Similar Compounds

Structural Analogues from Literature

The provided evidence highlights urea derivatives with shared pharmacophoric features but divergent substituents. Key examples from Molecules (2013) include:

| Compound ID | Aryl Substituent | Core Structure | Molecular Weight ([M+H]⁺) | Yield (%) |

|---|---|---|---|---|

| 11e | 3-(Trifluoromethyl)phenyl | Thiazole-phenyl-piperazine-hydrazinyl | 534.1 | 86.7 |

| 11d | 4-(Trifluoromethyl)phenyl | Thiazole-phenyl-piperazine-hydrazinyl | 534.1 | 85.3 |

| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | Thiazole-phenyl-piperazine-hydrazinyl | 568.2 | 88.0 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | Thiazole-phenyl-piperazine-hydrazinyl | 602.2 | 84.7 |

| Target | 3-(Trifluoromethyl)phenyl | Hydroxy-pyrrol-propyl | ~440–460 (estimated) | N/A |

Key Observations :

Aryl Substituent Influence :

- The trifluoromethyl group is a common feature in compounds like 11e, 11d, and 11k, suggesting its role in enhancing binding to hydrophobic pockets. Chloro or methoxy substituents (e.g., 11c, 11l) may modulate electronic effects but reduce lipophilicity compared to -CF₃ .

- The target compound’s 3-(trifluoromethyl)phenyl group aligns with 11e, but positional isomerism (3- vs. 4-CF₃ in 11d) could lead to divergent target interactions.

In contrast, the target compound’s hydroxy-pyrrol-propyl chain offers conformational flexibility and a hydrogen-bond donor (hydroxyl group), which may improve solubility but reduce metabolic stability .

Synthetic Yields :

- Yields for trifluoromethyl-containing analogs (e.g., 11e: 86.7%, 11d: 85.3%) are consistently high (>85%), indicating robust synthetic routes for such substituents. The target compound’s synthetic feasibility remains unverified but may face challenges due to the steric bulk of the pyrrole moiety.

Physicochemical and Pharmacokinetic Properties (Hypothetical)

| Property | Target Compound | 11e (Closest Analog) |

|---|---|---|

| Molecular Weight | ~440–460 (estimated) | 534.1 |

| logP | Moderate (hydroxyl vs. CF₃) | High (piperazine-thiazole) |

| Hydrogen Bond Donors | 2 (urea NH + hydroxyl) | 3 (urea NH + hydrazinyl) |

| Solubility | Likely higher due to hydroxyl | Lower (rigid hydrophobic core) |

Implications :

- Reduced molecular weight (~440–460 vs. 534.1 in 11e) could favor better tissue penetration.

Research Findings and Gaps

- However, urea derivatives with trifluoromethyl groups are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to disrupt protein-ligand interactions .

- Synthetic Challenges : The target’s pyrrole-propyl moiety may complicate synthesis compared to the piperazine-thiazole core in compounds, which benefit from well-established coupling reactions (e.g., Suzuki or urea formation) .

- Unanswered Questions : Empirical data on the target’s potency, selectivity, and metabolic stability are critical next steps. Comparative studies with 11e could clarify the impact of core structure on target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.